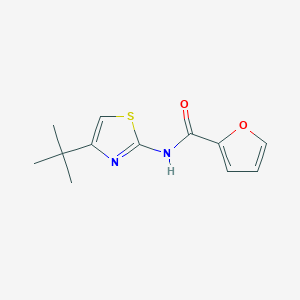

![molecular formula C15H14BrNO3 B5505860 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime" is a chemical compound that belongs to the broader family of methoxybenzaldehyde oxime derivatives. These compounds have been studied for their unique structural features and potential applications in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of methoxybenzaldehyde oxime derivatives, including those similar to "this compound," involves multiple steps, starting from basic benzaldehyde or methoxybenzaldehyde compounds. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, was achieved through bromination and hydrolysis of 4-bromo-2-fluorotoluene, followed by several other reactions to achieve a high purity product (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure analysis of methoxybenzaldehyde oxime derivatives reveals varied conformations and hydrogen-bonding patterns. For example, the crystal structures of four methoxybenzaldehyde oxime derivatives showed different arrangements of the methoxy group and the oxime unit, leading to diverse intermolecular hydrogen bonds and chain formations (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving methoxybenzaldehyde oximes and their derivatives can yield a variety of products. For instance, reactions with 4-nitrobenzyl bromide have led to the preparation of benzyloxybenzaldehyde derivatives and, under certain conditions, benzofuran derivatives, showcasing the versatility of these compounds in chemical synthesis (Zeliha Hayvalı et al., 2010).

Physical Properties Analysis

The physical properties of methoxybenzaldehyde oxime derivatives, such as melting points, solubility, and crystal structures, are influenced by their molecular arrangements and hydrogen-bonding patterns. The detailed crystallographic analysis provides insights into the stability and packing of these compounds (Saleem Iqbal et al., 2019).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, including reactivity, potential chemical transformations, and interactions, are complex and depend on their specific molecular structures. Studies have explored the synthesis and reactivity of various methoxybenzaldehyde oxime derivatives to understand their chemical behaviors better (E. Dubost et al., 2011).

Applications De Recherche Scientifique

Crystal Structures and Interactions

The study of methoxybenzaldehyde oxime derivatives reveals diverse crystal structures and hydrogen-bonding patterns, offering insights into their molecular arrangements and potential applications in material science and molecular engineering (Gomes et al., 2018).

Electrosynthesis

Research on pairing electrolysis with hydrogenation showcases the potential of electrosynthesis in driving organic reaction chemistry under ambient conditions, indicating a sustainable approach to chemical synthesis (Sherbo et al., 2018).

Bromophenols

The isolation of bromophenols from the red alga Rhodomela larix, including studies on their structure and potential biological activities, points to the importance of natural products in drug discovery and marine biochemistry (Suzuki et al., 1980).

Photocatalytic Oxidation

Investigations into the selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes under various conditions contribute to the field of green chemistry and photocatalysis, offering eco-friendly methods for chemical transformations (Higashimoto et al., 2009).

Organic Synthesis and Applications

Studies on the synthesis, characterization, and reactions of various benzaldehyde derivatives and related compounds provide foundational knowledge for organic synthesis, material science, and pharmaceutical applications, demonstrating the versatility of these compounds in chemistry (Bing-he, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKKUFIMIOPHH-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)